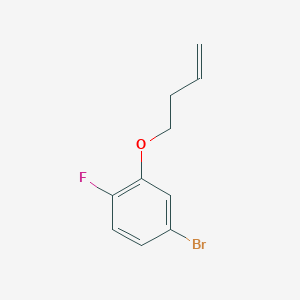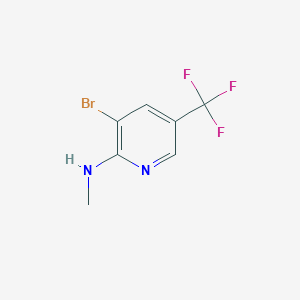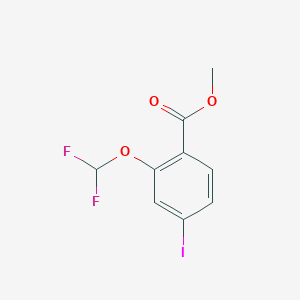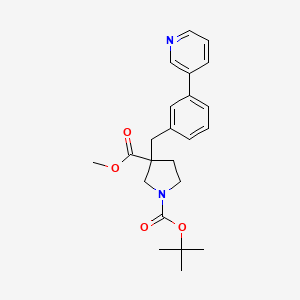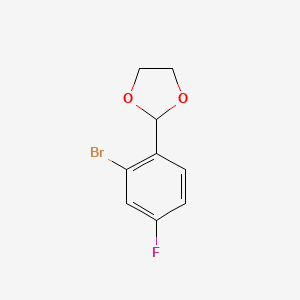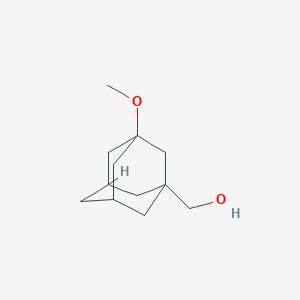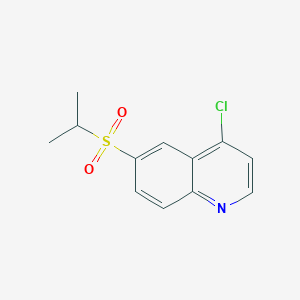
4-Chloro-6-(isopropylsulfonyl)quinoline
説明
Synthesis Analysis
Quinoline synthesis involves several well-known classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Molecular Structure Analysis
The molecular formula of “4-Chloro-6-(isopropylsulfonyl)quinoline” is C12H12ClNO2S . The molecular weight is 269.75 .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .科学的研究の応用
Synthesis and Anticancer Potential
- Quinoline derivatives are synthesized using various methods and have shown significant anticancer activity. Microwave irradiated synthesis of amino substituted quinoline-4-carboxylic acid derivatives has been effective in producing compounds with notable anticancer properties (Bhatt, Agrawal, & Patel, 2015).
Interaction with DNA
- Quinoline and its derivatives, such as chloroquine, have been studied for their ability to interact with nucleic acids. This interaction is crucial in understanding how these compounds can interfere with cellular processes in diseases like malaria (Cohen & Yielding, 1965).
Antimicrobial Properties
- Newer quinoline derivatives have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains, showing potential as potent therapeutic agents (Faldu et al., 2014).
Photovoltaic Applications
- Quinoline derivatives have been applied in the development of organic-inorganic photodiode fabrication, demonstrating their utility in photovoltaic properties (Zeyada, El-Nahass, & El-Shabaan, 2016).
Gastric (H+/K+)-ATPase Inhibition
- Certain quinoline derivatives, like 1-Arylpyrrolo[3,2-c]quinolines, have been identified as inhibitors of gastric (H+/K+)-ATPase, suggesting their potential use in antiulcer treatments (Brown et al., 1990).
Corrosion Inhibition
- Quinoline derivatives have been explored for their role in inhibiting corrosion of mild steel in hydrochloric acid solution, providing insights into their application in industrial and chemical processes (Lgaz et al., 2017).
Antibacterial Activity
- Synthesis of quinoline derivatives has led to compounds with promising antibacterial activity, with molecular docking studies correlating their structural properties to their effectiveness against bacteria (Suman et al., 2020).
Safety And Hazards
The safety precautions for handling “4-Chloro-6-(isopropylsulfonyl)quinoline” include keeping the product out of reach of children, avoiding breathing dust, and using only outdoors or in a well-ventilated area . It’s also recommended to wear protective gloves, clothing, eye protection, and face protection .
特性
IUPAC Name |
4-chloro-6-propan-2-ylsulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c1-8(2)17(15,16)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDUKQUSDCEIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(isopropylsulfonyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



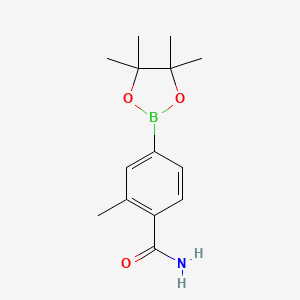
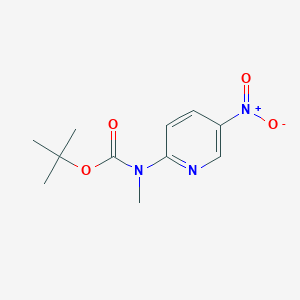
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)

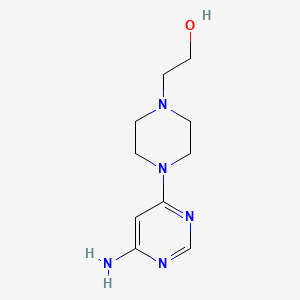
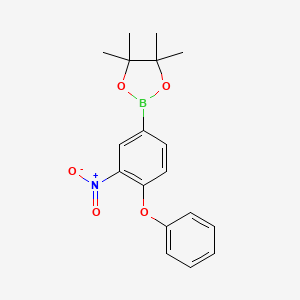
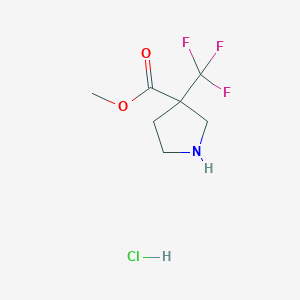
![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)
